3-Bromo-10h-phenothiazine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-10H-phenothiazine derivatives has been explored through various methods. In one study, 3,7-dibromophenothiazine derivatives were synthesized with different substituents such as bromoalkyl, mercaptoalkyl, and alkylthioacetate groups at the N atom at position 10. The Suzuki coupling reaction was employed to further modify these derivatives using bromothiophene derivatives . Another approach involved the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides to produce 3-bromo-1-methyl phenothiazines. This method included the formylation of diphenyl sulfides and condensation reactions with σ-halonitrobenzene in ethanolic acetate solution . Additionally, novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives were synthesized using acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, employing both conventional and microwave-assisted conditions .
Molecular Structure Analysis
The structural investigations of the synthesized phenothiazine derivatives were conducted using various spectroscopic methods. These included NMR, FT-IR, UV–vis, and Mass-spectral studies, which helped in elucidating the molecular structure of the compounds. DFT calculations were also performed to support the findings, indicating a favorable enthalpy profile for the reactions in water solvent. The molecular mechanics and semi-empirical DFT calculations suggested an anancomeric chair conformation of the 1,3-dioxane ring with the phenothiazine substituent in the equatorial position, allowing for free rotation about the single bond linking the two heterocyclic units .
Chemical Reactions Analysis
The chemical reactivity of 3-Bromo-10H-phenothiazine derivatives was further explored by synthesizing electroactive hydrazones. This was achieved by reacting N-alkylated 3-bromo- and 3,7-dibromo-10H-phenothiazines with acrolein diethyl acetal under Pd catalysis, followed by condensation with N-methyl-N-phenylhydrazine and N,N-diphenylhydrazine. The resulting mono- and dihydrazones were found to act as effective hole transporting materials, indicating their potential in electronic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized phenothiazine derivatives were thoroughly investigated. The thermal, optical, electrochemical, and photophysical properties were examined, revealing that the new compounds display daylight fluorescence with large Stokes shifts. This property is particularly significant for applications in optoelectronics and as fluorescent markers. The electroactive hydrazones derived from phenothiazine derivatives also demonstrated promising characteristics as hole transporting materials, which could be beneficial for the development of organic electronic devices .
Scientific Research Applications
Organic Electroactive Materials
3-Bromo-10H-phenothiazine derivatives have been synthesized and investigated as organic electroactive materials. These derivatives, particularly when functionalized as hydrazones, show promise as effective hole-transporting materials. Their thermal, optical, electrochemical, and photophysical properties have been extensively studied, indicating potential applications in organic electronics (Bieliauskas et al., 2012).
Photovoltaic Applications
Phenothiazine derivatives, including those derived from 3-Bromo-10H-phenothiazine, are significant in photovoltaic applications, specifically in dye-sensitized solar cells (DSSCs). Research has shown that these compounds, due to their structural diversity, can significantly impact the performance of DSSCs. The different geometries of phenothiazine dyes have been explored to understand their influence on photovoltaic performance (Buene et al., 2019).
Electronic Property Investigation
Studies involving the coupling of phenothiazine with other substrates, such as bromo anthracenes and perylene, have provided insights into the electronic properties of these combinations. Such research has revealed unique electronic communication in excited states and has implications for the development of advanced electronic materials (Franz et al., 2008).
Photocatalytic Hydrogen Production
Phenothiazine-based organic sensitizers derived from 3-Bromo-10H-phenothiazine have been synthesized and applied in photocatalytic hydrogen production. This research highlights the potential of these compounds in energy conversion, particularly in harnessing solar energy for hydrogen production (Tiwari et al., 2015).
Spectroscopic Investigations for Sensor Applications
The spectral variations of vinyl-substituted 10H-phenothiazine derivatives have been studied for potential sensor applications. These investigations focus on understanding the intramolecular charge transfer and electronic rearrangement, which are critical in developing advanced sensing technologies (Lin & Chang, 2009).
Synthesis and Characterization for Organic Dyes
Phenothiazine derivatives, synthesized from 3-Bromo-10H-phenothiazine, have been characterized and applied as organic dyes in dye-sensitized solar cells. These studies include characterizing molecular geometries and electronic properties, providing insights into their effectiveness as photosensitizers (TamilSelvan et al., 2020).
Electroluminescent Organic Semiconductors
Research has also focused on phenothiazine and carbazole substituted pyrene-based semiconductors for OLED devices. These materials, derived from 3-Bromo-10H-phenothiazine, demonstrate promising performance in organic light emitting diodes, showcasing the potential of these derivatives in electronic display technology (Salunke et al., 2016).
Future Directions
properties
IUPAC Name |
3-bromo-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWIAYIESCUSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300599 | |
Record name | 3-bromo-10h-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-10h-phenothiazine | |
CAS RN |
3939-23-9 | |
Record name | 3939-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-10h-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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